![molecular formula C56H80N12O9S B1139314 依鲁替尼-生物素 CAS No. 1599432-18-4](/img/structure/B1139314.png)
依鲁替尼-生物素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker . It has an IC50 of 0.755-1.02 nM for BTK .
Synthesis Analysis
The synthesis of Ibrutinib involves several mechanisms of covalent modification of C481 in BTK . The lowest energy pathway involves direct proton transfer from C481 to the acrylamide warhead in ibrutinib, followed by covalent bond formation to form an enol intermediate .
Molecular Structure Analysis
Ibrutinib is a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain leukemias and a few lymphomas . The compound binds to the Cys-481 of the BTK through the establishment of a high-affinity covalent bond . Notably, Cys-481 is a particularly important residue since it takes part in the active site of the BTK and therefore plays a crucial role for its correct functionality .
Chemical Reactions Analysis
The chemical reactions of Ibrutinib involve several mechanisms of covalent modification of C481 in BTK by ibrutinib using combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics reaction simulations . The lowest energy pathway involves direct proton transfer from C481 to the acrylamide warhead in ibrutinib, followed by covalent bond formation to form an enol intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ibrutinib have been evaluated in various studies . The aim of these studies was to improve the solubility and dissolution of Ibrutinib, a biopharmaceutical classification system (BCS) class II drug, by preparing binary and ternary amorphous solid dispersions (ASDs) .
科学研究应用
伊鲁替尼通过共价不可逆地抑制 BTK,可有效治疗慢性淋巴细胞白血病、套细胞淋巴瘤和华氏巨球蛋白血症等血液系统恶性肿瘤。它的分子作用模式有助于在基于活性的蛋白质分析 (ABPP) 环境中识别和监测其靶点,其中荧光和生物素化衍生物用于监测体外和原位的 BTK (Liu 等人,2015).
伊鲁替尼的口服生物利用度和药代动力学,包括它与葡萄柚汁的相互作用,已在健康成年人中得到研究。这项研究提供了对伊鲁替尼全身暴露和代谢的关键见解,这对于优化其治疗效果至关重要 (de Vries 等人,2016).
伊鲁替尼与出血风险增加有关。了解这种出血的病理机制并实施降低风险的策略对于管理接受伊鲁替尼治疗的患者至关重要 (Shatzel 等人,2017).
使用伊鲁替尼时有房颤的风险。对这种副作用的系统评价和荟萃分析为患者管理和治疗选择提供了重要的考虑因素 (Leong 等人,2016).
伊鲁替尼的第一个全球批准标志着 B 细胞恶性肿瘤治疗的一个重要里程碑。该药物的开发和批准过程为其临床应用和新癌症疗法的监管环境提供了宝贵的见解 (Cameron & Sanford,2014).
在接受伊鲁替尼治疗的患者中,特别是当与影响凝血级联的其他疗法联合使用时,管理大出血并发症是一个关键的研究领域。这有助于优化患者安全性和治疗效果 (Pavlik 等人,2016).
对伊鲁替尼的耐药机制的开发,特别是在慢性淋巴细胞白血病中,是一个持续的研究领域。了解这些机制是制定有效的治疗策略和管理伊鲁替尼治疗期间复发事件的关键 (Woyach 等人,2014).
作用机制
安全和危害
The safety profile of Ibrutinib has been studied extensively. It has been associated with a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension . In addition, rare unexplained cases of incident ventricular arrhythmias and sudden cardiac death have emerged with longer-term follow-up of patients receiving ibrutinib .
未来方向
The future directions of Ibrutinib research include the development of new formulations and combination therapies . For example, Johnson & Johnson announced the expansion of IMBRUVICA® (ibrutinib) label in the U.S. to include an oral suspension formulation for adult patients in its approved indications .
属性
IUPAC Name |
N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZKVGVMZPBPH-AQXPWDSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N12O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrutinib-biotin |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。